molecular formula C20H23N3O5 B11017522 4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide

4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B11017522
M. Wt: 385.4 g/mol
InChI Key: MDZCCCQZSFZRDP-UHFFFAOYSA-N
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Description

4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an amide linkage, a nitro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methoxy-2-nitroaniline with 4-[(2-ethylbutanoyl)amino]benzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize costs.

    Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-[(2-ethylbutanoyl)amino]-N-(4-amino-2-nitrophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-ethylbutanoyl)amino]benzoic acid and 4-methoxy-2-nitroaniline.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes due to its ability to interact with specific biomolecules.

Medicine

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material Science: Explored for use in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and methoxy group also contribute to its binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-ethylbutanoyl)amino]-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but with different positioning of the methoxy and nitro groups.

    4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-3-nitrophenyl)benzamide: Another isomer with a different arrangement of functional groups.

Uniqueness

4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide

InChI

InChI=1S/C20H23N3O5/c1-4-13(5-2)19(24)21-15-8-6-14(7-9-15)20(25)22-17-11-10-16(28-3)12-18(17)23(26)27/h6-13H,4-5H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

MDZCCCQZSFZRDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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